molecular formula C9H7ClN2O B15208455 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B15208455
M. Wt: 194.62 g/mol
InChI Key: YPOMNDMIFJMLDH-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Its structure includes a chlorine substituent at the 2-position, a methyl group at the 1-position, and an aldehyde functional group at the 3-position. These substituents influence its electronic, steric, and reactivity profiles, making it a valuable intermediate in medicinal chemistry and materials science. The aldehyde group, in particular, enables diverse derivatization pathways, such as condensations or nucleophilic additions, for synthesizing more complex molecules .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-8-2-3-11-4-6(8)7(5-13)9(12)10/h2-5H,1H3

InChI Key

YPOMNDMIFJMLDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)C(=C1Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent pyridine ring and aldehyde group.

Reaction TypeConditionsOutcome/ProductYieldSource
AminationNH₃ (aq.), DMF, 60°C, 6 hr2-Amino-1-methyl-pyrrolo[3,2-c]pyridine-3-carbaldehyde78%
AlkoxylationNaOCH₃, MeOH, reflux, 4 hr2-Methoxy-1-methyl-pyrrolo[3,2-c]pyridine-3-carbaldehyde65%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives60–85%

Key Findings :

  • The chloro group’s reactivity is enhanced by resonance stabilization from the pyridine nitrogen.

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) enable C–C bond formation for drug-discovery applications .

Aldehyde Group Reactivity

The aldehyde at position 3 participates in condensation and nucleophilic addition reactions.

2.1. Schiff Base Formation

ConditionsNucleophileProductApplicationSource
EtOH, RT, 2 hrAnilineImine derivativeAnticancer agent precursor
CH₂Cl₂, 4Å MS, 12 hrHydrazineHydrazoneFluorescent probes

2.2. Oxidation and Reduction

ReactionReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 0°C3-Carboxylic acid derivative92%
ReductionNaBH₄, MeOH, 0°C3-Hydroxymethyl derivative88%

Mechanistic Insight :

  • The aldehyde’s electrophilicity is modulated by conjugation with the pyrrole ring.

  • Oxidation to carboxylic acid enhances water solubility for biological assays.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeConditionsProductYieldSource
Paal-Knorr SynthesisNH₄OAc, AcOH, 120°C, 8 hrPyrrole-fused quinoline analogs70%
Hantzsch DihydropyridineAcetylacetone, NH₄OAc, EtOHDihydropyridine hybrids65%

Applications :

  • Cyclized products show enhanced kinase inhibition (e.g., MPS1 inhibitors) .

Cross-Coupling Reactions

The chloro and aldehyde groups enable sequential functionalization.

ReactionCatalytic SystemProductYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated derivatives75%
Ullmann CouplingCuI, 1,10-phenanthroline, DMFAryl ethers68%

Optimization Data :

  • Sonogashira reactions require anhydrous conditions to prevent aldehyde oxidation .

  • Ullmann couplings favor electron-deficient aryl halides .

Stability and Reaction Constraints

  • pH Sensitivity : The aldehyde group undergoes hydration in aqueous media (pH 5–8).

  • Thermal Stability : Decomposition observed >150°C under inert atmospheres.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions .

Scientific Research Applications

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrrolo-pyridine derivatives, emphasizing substituent effects, synthetic yields, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Similarity Score* Yield (Synthesis) Key Properties/Applications
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde None (parent structure) 0.85 Not reported Base for derivatization
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cl (6), CHO (3) 0.71 Not reported Halogenated analog; potential electrophilic reactivity
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde F (6), CHO (3) Not provided Not reported Enhanced electronic effects due to fluorine
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) (different ring system) N/A 71% Carboxylic acid derivative; lower yield due to steric hindrance
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (5), COOH (2) (different ring system) N/A 80% Electron-donating methoxy group improves yield

*Similarity scores derived from structural alignment algorithms (Source: ).

Key Observations:

Substituent Position and Type: The 2-chloro substituent in the target compound distinguishes it from analogs like 6-chloro derivatives. Positional differences alter electronic distribution and steric interactions, affecting reactivity in cross-coupling or substitution reactions .

Ring System Variations :

  • Compounds with the pyrrolo[2,3-c]pyridine scaffold (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit distinct reactivity due to differing ring fusion patterns. For example, the 2-carboxylic acid derivatives in show moderate yields (71–80%), influenced by substituent electronic effects .

Functional Group Impact: Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound offers versatile reactivity (e.g., Schiff base formation) compared to carboxylic acids, which are more suited for amidation or esterification .

Synthetic Considerations :

  • Yields for carboxylic acid derivatives () suggest that electron-donating groups (e.g., methoxy) improve reaction efficiency compared to electron-withdrawing substituents (e.g., chloro) .
  • The target compound’s synthesis likely involves formylation at the 3-position, a step sensitive to steric hindrance from the 1-methyl group, which may require optimized conditions .

Biological Activity

2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is C8H7ClN2OC_8H_7ClN_2O with a molecular weight of approximately 166.6076 g/mol. The compound features a pyrrolopyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolopyridine, including 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, exhibit notable anticancer properties.

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer cell proliferation. For instance, it has been shown to inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 leads to cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting chromosomal instability .

Case Studies and Experimental Findings

A series of experiments have evaluated the cytotoxic effects of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HCT1160.55MPS1 inhibition
HeLa0.12 - 0.21Tubulin polymerization inhibition
MCF-70.12Disruption of microtubule dynamics

In a study involving the compound's derivatives, one particular derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa and other cancer cell lines, indicating strong antitumor activity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been investigated. It demonstrates favorable oral bioavailability and metabolic stability in liver microsomes, making it a promising candidate for further development in cancer therapy .

Toxicity Profile

Toxicity studies have indicated that while the compound shows significant anticancer activity, it maintains a relatively low toxicity profile against non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

The synthesis typically involves multi-step protocols:

  • Chlorination : Introduce chlorine at the 2-position using agents like N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF solvent, 0–25°C).
  • Methylation : Install the 1-methyl group via alkylation with methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) .
  • Formylation : Utilize the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position . Critical parameters include reaction temperature (often <50°C to avoid side products) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization be performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, methyl group at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve the fused pyrrolo-pyridine ring system and confirm the aldehyde’s spatial orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₉H₇ClN₂O: 194.02 g/mol) .

Q. What are the key reactivity features of the aldehyde group in this compound?

The aldehyde is highly reactive toward nucleophiles, enabling:

  • Condensation Reactions : Formation of Schiff bases with amines (e.g., for drug conjugate synthesis) .
  • Reduction : Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄ . Stability in acidic/basic media should be tested empirically, as electron-withdrawing chloro and methyl groups may alter reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Chloro vs. Bromo Analogs : Chloro derivatives (e.g., 2-Chloro vs. 4-Bromo in pyrrolo-pyridines) exhibit distinct electronic profiles, affecting binding affinity in enzyme inhibition assays. Chlorine’s smaller size may enhance steric compatibility in active sites .
  • Methyl Group Role : The 1-methyl group improves metabolic stability by reducing oxidative degradation in vivo, as shown in comparative pharmacokinetic studies .

Q. What experimental strategies resolve contradictions in solubility data across studies?

Discrepancies may arise from:

  • Crystallinity vs. Amorphous Forms : Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Solvent Polarity Effects : Test solubility in DMSO (high) vs. water (low) with HPLC quantification .
  • Impurity Profiling : LC-MS to detect trace byproducts (e.g., from incomplete methylation) that alter solubility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 7-bromo) and test against target receptors (e.g., kinase assays) .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to correlate aldehyde orientation with activity, referencing X-ray data from imidazo-pyridine analogs .

Q. What computational methods predict metabolic pathways for this compound?

  • In Silico Tools : Employ software like Schrödinger’s ADMET Predictor to identify likely sites of Phase I oxidation (e.g., methyl group) or Phase II glucuronidation (aldehyde) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to prioritize labile positions for experimental validation .

Q. How can degradation products be identified under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS analysis .
  • Mechanistic Insights : Aldehyde oxidation to carboxylic acids or dimerization via aldol condensation are common pathways .

Methodological Considerations

Q. What analytical techniques validate purity for publication-quality data?

  • HPLC-UV/ELSD : Purity >98% with symmetry factor <1.2 .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Q. How are cytotoxicity assays optimized for this compound?

  • Dose Range-Finding : Start with 0.1–100 μM in cell lines (e.g., HEK293, HepG2) using MTT assays.
  • Solvent Controls : Use DMSO (<0.1% v/v) to avoid interference with aldehyde reactivity .

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